Monoheptyl phthalate
Overview
Description
Preparation Methods
Monoheptyl phthalate is typically synthesized through the esterification of phthalic anhydride with n-heptyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester (this compound) is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower . Industrial production methods often involve the use of isothermal, semibatch reactors to control the reaction conditions and optimize yield .
Chemical Reactions Analysis
Monoheptyl phthalate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of phthalic anhydride with n-heptyl alcohol.
Hydrolysis: It can be hydrolyzed back to phthalic acid and n-heptyl alcohol under acidic or basic conditions.
Oxidation and Reduction:
Common reagents for these reactions include sulfuric acid for esterification and hydrolysis, and various oxidizing or reducing agents for other transformations. The major products formed from these reactions include phthalic acid, n-heptyl alcohol, and potentially other oxidized or reduced derivatives .
Scientific Research Applications
Monoheptyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics, which are studied for their mechanical and chemical properties.
Biology and Medicine: Research on phthalates, including this compound, often focuses on their potential endocrine-disrupting effects and their impact on human health.
Mechanism of Action
The mechanism by which monoheptyl phthalate exerts its effects is primarily through its role as an endocrine disruptor. Phthalates can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and other molecular targets within the endocrine system . This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Monoheptyl phthalate is similar to other phthalate esters such as:
- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Butyl benzyl phthalate (BBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Compared to these compounds, this compound has a longer alkyl chain, which can influence its physical properties and biological effects. Its unique structure may result in different interactions with biological systems and varying degrees of toxicity .
Properties
IUPAC Name |
2-heptoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQNBGDYPFJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947421 | |
Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-58-0, 68910-41-8 | |
Record name | Monoheptyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, monoheptyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068910418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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